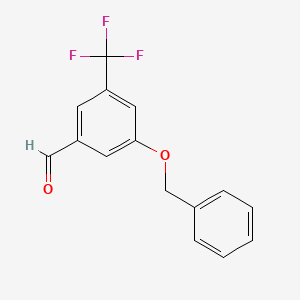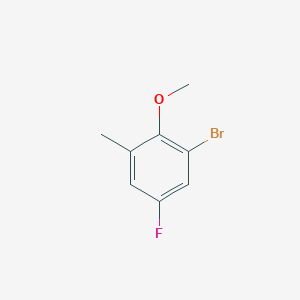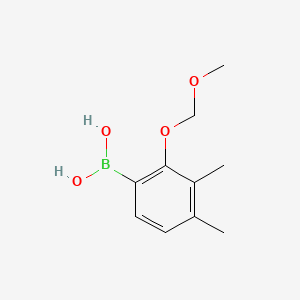
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxymethoxy and dimethyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid derivative.
Methoxymethoxy Protection: The phenylboronic acid is then subjected to methoxymethoxy protection to introduce the methoxymethoxy group.
Dimethyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of palladium catalysts for efficient coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Purification: Techniques such as recrystallization or chromatography to obtain the final product in pure form.
化学反応の分析
Types of Reactions: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: Substitution reactions can occur at the methoxymethoxy or dimethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Solvents: Common solvents include toluene, ethanol, and dichloromethane.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Phenols or quinones depending on the reaction conditions.
Substitution Products: Various derivatives with modified functional groups.
科学的研究の応用
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various chemical reactions and applications:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming stable boronate esters.
Pathways Involved: The compound participates in transmetalation reactions during Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst.
類似化合物との比較
2-Methoxyphenylboronic acid: Similar structure but lacks the dimethyl groups.
4-Methoxyphenylboronic acid: Similar structure but with a different substitution pattern.
3,4-Dimethylphenylboronic acid: Lacks the methoxymethoxy group.
Uniqueness: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct reactivity and properties compared to other boronic acids. This combination of functional groups enhances its utility in specific chemical reactions and applications.
特性
分子式 |
C10H15BO4 |
|---|---|
分子量 |
210.04 g/mol |
IUPAC名 |
[2-(methoxymethoxy)-3,4-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7-4-5-9(11(12)13)10(8(7)2)15-6-14-3/h4-5,12-13H,6H2,1-3H3 |
InChIキー |
WZHZVBKERKIDHZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)C)C)OCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


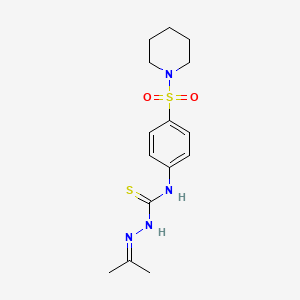
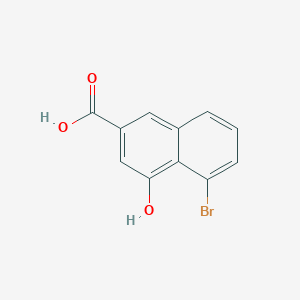

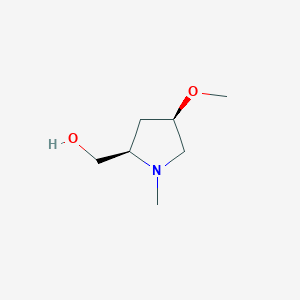
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
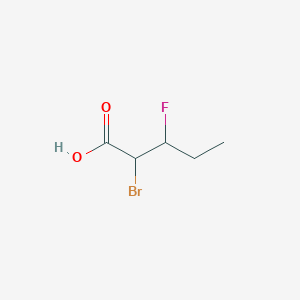

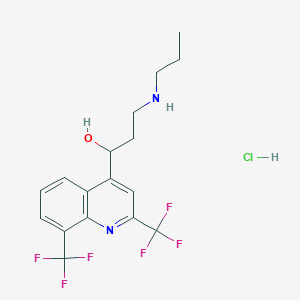

![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

